molecular formula C20H25N3O3 B11381712 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one

Cat. No.: B11381712
M. Wt: 355.4 g/mol
InChI Key: GQZOBVLIXSHCNW-UHFFFAOYSA-N
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Description

1-[2-(5-Methyl-1H-indol-3-yl)ethyl]-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one is a complex organic compound featuring an indole moiety, a morpholine ring, and a pyrrolidinone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one typically involves multi-step organic reactions. One common approach starts with the preparation of the indole derivative, followed by the introduction of the ethyl chain and subsequent formation of the pyrrolidinone ring. The final step involves the attachment of the morpholine moiety.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions: 1-[2-(5-Methyl-1H-indol-3-yl)ethyl]-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one can undergo various chemical reactions, including:

    Oxidation: The indole moiety can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of indole-3-carboxylic acids.

    Reduction: Reduction reactions can be performed on the carbonyl groups using agents like sodium borohydride or lithium aluminum hydride, resulting in the corresponding alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the morpholine ring, where nucleophiles can replace the morpholine group under suitable conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, typically in anhydrous solvents.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base or under acidic conditions.

Major Products:

    Oxidation: Indole-3-carboxylic acids.

    Reduction: Corresponding alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-[2-(5-Methyl-1H-indol-3-yl)ethyl]-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to bind to various biological targets, influencing pathways related to cell signaling, apoptosis, and metabolism. The morpholine ring can enhance the compound’s solubility and bioavailability, facilitating its interaction with cellular components.

Comparison with Similar Compounds

    1-[2-(5-Methyl-1H-indol-3-yl)ethyl]-4-(piperidin-4-ylcarbonyl)pyrrolidin-2-one: Similar structure but with a piperidine ring instead of morpholine.

    1-[2-(5-Methyl-1H-indol-3-yl)ethyl]-4-(morpholin-4-ylcarbonyl)piperidin-2-one: Similar structure but with a piperidine ring instead of pyrrolidinone.

Uniqueness: 1-[2-(5-Methyl-1H-indol-3-yl)ethyl]-4-(morpholin-4-ylcarbonyl)pyrrolidin-2-one is unique due to its combination of an indole moiety, a morpholine ring, and a pyrrolidinone structure. This unique combination imparts specific biological activities and chemical properties that are not observed in other similar compounds.

Properties

Molecular Formula

C20H25N3O3

Molecular Weight

355.4 g/mol

IUPAC Name

1-[2-(5-methyl-1H-indol-3-yl)ethyl]-4-(morpholine-4-carbonyl)pyrrolidin-2-one

InChI

InChI=1S/C20H25N3O3/c1-14-2-3-18-17(10-14)15(12-21-18)4-5-23-13-16(11-19(23)24)20(25)22-6-8-26-9-7-22/h2-3,10,12,16,21H,4-9,11,13H2,1H3

InChI Key

GQZOBVLIXSHCNW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC=C2CCN3CC(CC3=O)C(=O)N4CCOCC4

Origin of Product

United States

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